molecular formula C16H8Br2N2 B3032056 6,11-Dibromo-1,4-diazatriphenylene CAS No. 1012836-59-7

6,11-Dibromo-1,4-diazatriphenylene

Cat. No.: B3032056
CAS No.: 1012836-59-7
M. Wt: 388.06
InChI Key: PODXMJZWPPXECD-UHFFFAOYSA-N
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Description

6,11-Dibromo-1,4-diazatriphenylene is a chemical compound with the molecular formula C16H8Br2N2. It is also known by its IUPAC name, 6,11-dibromodibenzo[f,h]quinoxaline . This compound is characterized by the presence of two bromine atoms and a diazatriphenylene core, making it a significant molecule in various chemical research and industrial applications.

Preparation Methods

The synthesis of 6,11-dibromo-1,4-diazatriphenylene typically involves the bromination of 1,4-diazatriphenylene. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

6,11-Dibromo-1,4-diazatriphenylene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,11-Dibromo-1,4-diazatriphenylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,11-dibromo-1,4-diazatriphenylene involves its interaction with specific molecular targets and pathways. The bromine atoms and diazatriphenylene core play crucial roles in its reactivity and interactions. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

6,11-Dibromo-1,4-diazatriphenylene can be compared with other similar compounds, such as:

    6,11-Dichloro-1,4-diazatriphenylene: Similar structure but with chlorine atoms instead of bromine.

    6,11-Diiodo-1,4-diazatriphenylene: Contains iodine atoms, leading to different reactivity and applications.

    1,4-Diazatriphenylene: The parent compound without halogen substitutions.

The uniqueness of this compound lies in its specific bromine substitutions, which impart distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

6,11-dibromophenanthro[9,10-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2N2/c17-9-1-3-11-12-4-2-10(18)8-14(12)16-15(13(11)7-9)19-5-6-20-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODXMJZWPPXECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=NC=CN=C3C4=C2C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295323
Record name 6,11-Dibromodibenzo[f,h]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012836-59-7
Record name 6,11-Dibromodibenzo[f,h]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1012836-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,11-Dibromodibenzo[f,h]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,7-dibromophenanthrene-9,10-dione (1.0 g, 2.7 mmol), ethylenediamine (1.8 mL, 26.9 mmol) and ethanol (20 mL) was heated to 85° C. After 3 hours, the reaction was cooled to room temperature and the solids were filtered and thoroughly washed methanol to yield 6,11-dibromodibenzo[f,h]quinoxaline (360 mg, 34%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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